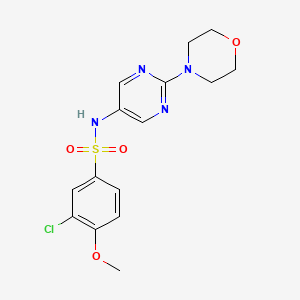

3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-4-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O4S/c1-23-14-3-2-12(8-13(14)16)25(21,22)19-11-9-17-15(18-10-11)20-4-6-24-7-5-20/h2-3,8-10,19H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISPIUBSVWQIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:

Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as a boronic ester or a halogenated aromatic compound.

Coupling Reaction: The intermediate is then subjected to the Suzuki–Miyaura coupling reaction, where it reacts with a suitable partner in the presence of a palladium catalyst.

Final Product Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Inhibition of mPGES-1

One of the primary applications of this compound is its function as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Research has indicated that mPGES-1 plays a crucial role in the biosynthesis of prostaglandin E2, which is involved in inflammatory responses. By inhibiting mPGES-1, this compound could potentially serve as an anti-inflammatory agent, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

1.2 Anti-Cancer Properties

Studies have shown that compounds similar to 3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The morpholine and pyrimidine moieties are particularly noted for their ability to interact with various cellular targets, making this compound a candidate for further investigation in oncology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves several steps, including the formation of the benzenesulfonamide core and subsequent modifications to introduce the morpholine and pyrimidine groups. Understanding the structure-activity relationship (SAR) is essential for optimizing the compound's efficacy and minimizing potential side effects.

| Structural Component | Modification Impact |

|---|---|

| Chloro Group | Enhances potency against mPGES-1 |

| Methoxy Group | Improves solubility and bioavailability |

| Morpholine Ring | Increases selectivity for target enzymes |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

3.1 Anti-inflammatory Effects

In a study involving animal models of inflammation, administration of 3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide resulted in a significant reduction in inflammatory markers compared to control groups. The results suggest that this compound effectively mitigates inflammation through mPGES-1 inhibition, supporting its role as a candidate for anti-inflammatory therapy .

3.2 Cancer Cell Line Studies

Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis in malignant cells while sparing normal cells. The mechanism appears to involve the downregulation of pro-survival signaling pathways, indicating its potential as a targeted cancer therapeutic .

Wirkmechanismus

The mechanism of action of 3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Benzenesulfonamide Derivatives

| Compound ID | Substituents (Benzenesulfonamide) | Core Structure | HIV IN Inhibition (%) |

|---|---|---|---|

| IIIi | 4-NO₂ | Styrylquinoline | 96.7 |

| IIIg | 4-OCH₃ | Styrylquinoline | 72.9 |

| Target Compound | 3-Cl, 4-OCH₃ | Morpholinopyrimidine | Not reported* |

*Data specific to the target compound is unavailable; predictions are based on structural analogs.

Structural Divergence in the Amine Moiety

However, the primary determinant of activity—based on existing studies—remains the substituents on the benzenesulfonamide ring .

Predictive Analysis of the Target Compound

The target compound’s 3-chloro and 4-methoxy substituents present a mixed electronic profile:

- 4-Methoxy: This EDG likely reduces inhibitory activity relative to nitro-substituted derivatives (e.g., IIIi). Its presence suggests moderate activity, akin to compound IIIg (72.9% inhibition) .

Biologische Aktivität

3-Chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group, a methoxy group, and a morpholinopyrimidine moiety. Its chemical formula is CHClNOS, and it possesses a molecular weight of approximately 300.79 g/mol.

The biological activity of 3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound has been found to inhibit certain kinases, which play crucial roles in cell proliferation and survival. For instance, it may inhibit polo-like kinase 4 (PLK4), a regulator of centriole biogenesis linked to cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially acting against various bacterial strains. The sulfonamide group is known for its antibacterial activity by inhibiting folate synthesis in bacteria.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Cell Line Studies : In vitro assays demonstrated that 3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide effectively reduced the proliferation of cancer cell lines, including those with mutations in the p53 gene . The mechanism involves the stabilization of p53 and subsequent cell cycle arrest.

- Animal Models : In vivo experiments using xenograft models have shown that treatment with this compound resulted in significant tumor regression compared to control groups. The efficacy was attributed to its dual action on both cancer cell proliferation and apoptosis induction.

Antimicrobial Studies

The compound's antimicrobial activity was evaluated against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values indicated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of PLK4; p53 stabilization | |

| Antimicrobial | Broad-spectrum antibacterial activity | |

| Cell Proliferation | Reduced proliferation in cancer cell lines |

Case Studies

- Case Study on Cancer Treatment : A study published in Nature Reviews Molecular Cell Biology explored the effects of PLK4 inhibitors on cancer cells with dysfunctional centrosomes. Researchers found that administration of 3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide led to enhanced sensitivity in p53-deficient cancers, suggesting its role as a targeted therapy .

- Antimicrobial Efficacy Evaluation : A laboratory study assessed the antimicrobial properties of the compound against various pathogens. Results indicated that it inhibited growth at concentrations lower than traditional antibiotics, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-chloro-4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide with high purity?

- Methodology : A multi-step synthesis approach is recommended. For example, coupling reactions between sulfonamide intermediates and substituted pyrimidine rings can be optimized using carbodiimide-based crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted starting materials. Yield optimization requires strict control of reaction stoichiometry and temperature.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the crystal lattice parameters and confirm bond angles/distances. For example, analogous benzenesulfonamide derivatives have been structurally validated using SCXRD with an R-factor < 0.05 . Complementary techniques include H/C NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What analytical methods are suitable for assessing purity in preclinical studies?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 reverse-phase column (acetonitrile/water mobile phase) is standard. Purity thresholds >95% are typical for biological assays. Differential scanning calorimetry (DSC) can further confirm crystallinity and thermal stability .

Advanced Research Questions

Q. How does the morpholinopyrimidine moiety influence the compound’s binding affinity to bacterial PPTase enzymes?

- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using the crystal structure of bacterial PPTase (PDB ID: 1QR8). The morpholine ring’s electron-rich oxygen and pyrimidine’s planar geometry enhance π-π stacking with hydrophobic enzyme pockets. Competitive inhibition assays (IC determination) using P-labeled acetyl-CoA can validate target engagement .

Q. What biochemical pathways are disrupted by this compound, and how can conflicting activity data be reconciled?

- Methodology : Transcriptomic profiling (RNA-seq) of treated bacterial cultures identifies differentially expressed genes (e.g., fatty acid biosynthesis pathways). Conflicting data may arise from strain-specific PPTase isoforms. Validate using isogenic bacterial mutants lacking specific PPTase genes (e.g., ΔacpS or ΔpptT) . Dose-response curves under varying nutrient conditions (e.g., iron limitation) can clarify context-dependent effects.

Q. What strategies improve the compound’s metabolic stability in mammalian systems?

- Methodology : Introduce deuterium at labile positions (e.g., methoxy groups) to slow CYP450-mediated oxidation. Assess stability via liver microsome assays (human/rat) with LC-MS quantification. Co-administration with cytochrome inhibitors (e.g., ketoconazole) can identify dominant metabolic pathways .

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) affect its dual-targeting capability against PPTases?

- Methodology : Synthesize analogs with halogen substitutions at the 3-chloro position. Compare inhibitory potency using fluorescence polarization assays with FITC-labeled PPTase substrates. A >10-fold reduction in IC for fluoro-substituted analogs suggests enhanced hydrogen bonding with active-site residues .

Data Contradiction Analysis

Q. Why do some studies report divergent antibacterial activity despite similar structural scaffolds?

- Resolution : Variations in bacterial membrane permeability (e.g., Gram-negative vs. Gram-positive) and efflux pump expression (e.g., AcrAB-TolC in E. coli) significantly impact efficacy. Use checkerboard assays with efflux inhibitors (e.g., PAβN) to isolate resistance mechanisms . Additionally, batch-to-batch variability in compound aggregation (assessed via dynamic light scattering) may artificially inflate MIC values .

Experimental Design Recommendations

Q. What in vitro models best predict in vivo efficacy for this compound?

- Methodology : Use 3D biofilm models (e.g., Pseudomonas aeruginosa in alginate beads) to mimic chronic infections. Combine with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate time-kill curves with plasma AUC/MIC ratios . Zebrafish embryo infection models provide intermediate throughput for toxicity and efficacy screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.